(S)-Vanol

Descripción general

Descripción

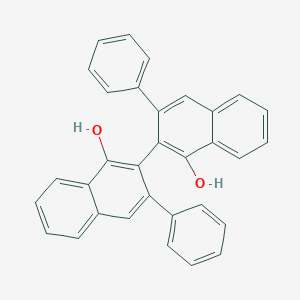

(S)-VANOL is a vaulted biaryl ligand belonging to the family of 2,2′-bi-1-naphthol derivatives. It is a chiral scaffold widely employed in asymmetric catalysis due to its rigid structure and ability to induce high enantioselectivity. Synthesized via a dienone-phenol rearrangement or cycloaddition/electrocyclization cascade (CAEC) processes, this compound features a naphthalene core with substituents at strategic positions that modulate its catalytic activity . The ligand’s utility spans reactions such as aziridinations, aza-Cope rearrangements, and hydroformylations, where it often outperforms structurally similar ligands like BINOL and VAPOL in terms of stereochemical control and reaction efficiency .

Métodos De Preparación

Cycloaddition/Electrocyclization Cascade (CAEC)

The CAEC method represents the most scalable and flexible route for synthesizing (S)-VANOL, enabling multigram quantities with minimal chromatography . This approach begins with phenylacetylene and a ketene precursor derived from 2-naphthyl acetic acid.

Reaction Mechanism

The CAEC involves four sequential steps:

-

Phenylacetylene Activation : Phenylacetylene reacts with chromium hexacarbonyl to form a Fischer carbene complex .

-

[2+2] Cycloaddition : The carbene complex undergoes a [2+2] cycloaddition with the ketene, generating a bicyclic intermediate.

-

Electrocyclic Ring-Opening : Thermal cleavage of the cycloadduct produces a conjugated diene.

-

Tautomerization : Final tautomerization yields 3-phenyl-1-naphthol, a critical precursor .

This method achieves 45% overall yield over four steps, with chromium hexacarbonyl identified as a cost-limiting reagent .

Oxidative Phenol Coupling

Racemic VANOL is formed via oxidative dimerization of 3-phenyl-1-naphthol using atmospheric oxygen :

The reaction proceeds in toluene at 80°C, yielding 85–90% racemic VANOL after recrystallization .

Dienone-Phenol Rearrangement

An alternative synthesis leverages the dienone-phenol rearrangement, ideal for low-cost production without transition metals .

Chlorination and Rearrangement

-

Chlorination : 1-Naphthol reacts with sulfuryl chloride (SOCl) to form 4-chloro-1-naphthol .

-

AlCl-Mediated Rearrangement : Treatment with AlCl in benzene induces a dienone-phenol rearrangement, yielding 3-phenyl-1-naphthol .

This route avoids chromium reagents but requires rigorous control of Lewis acid stoichiometry to prevent over-chlorination .

Scalability and Limitations

Reported on a 500 kg scale for intermediate 4-chloro-1-naphthol, this method is highly scalable but limited by the availability of 4-phenanthrol for VAPOL synthesis .

Enantiomeric Resolution of Racemic VANOL

Racemic VANOL is resolved into (S)- and (R)-enantiomers using chiral phosphoric acids or alkaloid salts .

Hydrogen Phosphate Derivatives

-

Phosphorylation : Racemic VANOL reacts with phosphorus oxychloride (POCl) to form a bis-hydrogen phosphate .

-

Diastereomeric Salt Formation : The phosphate is treated with (S)-brucine, precipitating the this compound-brucine salt .

-

Hydrolysis : Acidic hydrolysis liberates enantiomerically pure this compound with >99% ee .

Crystallization Efficiency

Crystallization in ethanol/water mixtures achieves 75–80% recovery of this compound, with the mother liquor recycled to enhance yield .

Applications in Asymmetric Catalysis

This compound’s rigid chiral pocket enables superior performance in:

-

Asymmetric Aziridination : this compound-BOROX catalysts achieve 92% ee in aziridine synthesis, outperforming VAPOL derivatives .

-

Amino-Allylation of Aldehydes : VANOL ligands provide higher enantioselectivity (88% ee ) compared to BINOL .

-

Lanthanide Complexes : [this compound]LnNa(thf) complexes exhibit strong circularly polarized luminescence (CPL) at 1550 nm, critical for optoelectronics .

Comparative Analysis of Synthesis Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CAEC | Carbene formation, cycloaddition | 45 | High | Moderate |

| Dienone-Phenol Rearrangement | Chlorination, AlCl rearrangement | 70 | Very High | High |

| Oxidative Coupling | Air oxidation, crystallization | 85 | High | High |

Análisis De Reacciones Químicas

Types of Reactions: (S)-Vanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Alkylated or acylated binaphthol derivatives.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Role as a Chiral Ligand:

(S)-Vanol is primarily utilized as a chiral ligand in asymmetric catalysis. Its unique structure allows it to facilitate the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The compound's high purity (typically over 96%) enhances its effectiveness in promoting enantioselective reactions .

Catalytic Systems:

this compound has been incorporated into various catalytic systems, including:

- Palladium-Catalyzed Reactions: It is used in the synthesis of coordinated complexes such as and .

- Aziridination Reactions: Catalysts derived from this compound have shown promising results in asymmetric aziridination, achieving up to 32% enantiomeric excess (ee) .

Biological Applications

Therapeutic Potential:

Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities. These derivatives are being studied for their efficacy in drug development.

Enzyme Mechanism Studies:

this compound is also employed in enzyme mechanism studies, providing insights into enzyme interactions and functionalities that are pivotal for drug design and development.

Chiral Resolution Techniques

Liquid-Liquid Extraction:

Recent studies have highlighted the use of this compound-derived phosphoric acids for enantioselective liquid-liquid extraction of amino alcohols. This method has demonstrated high selectivity and efficiency, making it a valuable technique for resolving chiral compounds .

| Technique | Compound | Selectivity | Efficiency |

|---|---|---|---|

| Enantioselective Extraction | trans-1-amino-2-indanol | 37% ee | High |

| Chiral Resolution | Phenylalaninol | Variable | Cost-effective |

Research Findings and Case Studies

Case Study: Enantioselective Extraction

In a systematic investigation involving this compound-based phosphoric acids, researchers achieved an enantiomeric excess of up to 99% for specific amino alcohols through optimized extraction parameters. The study utilized DFT calculations to elucidate binding modes and interactions leading to chiral recognition .

Case Study: Photophysical Properties

Studies comparing the photophysical properties of this compound with other biaryl compounds revealed enhanced circularly polarized luminescence (CPL) capabilities when the π-conjugation was extended. This suggests potential applications in optoelectronics and materials science .

Mecanismo De Acción

The mechanism by which (S)-Vanol exerts its effects is primarily through its ability to induce chirality in chemical reactions. As a chiral ligand, it coordinates with metal catalysts to form chiral complexes. These complexes then facilitate asymmetric transformations, leading to the formation of chiral products. The molecular targets include various metal ions such as palladium, rhodium, and copper, which are commonly used in catalytic processes. The pathways involved include enantioselective hydrogenation, oxidation, and cross-coupling reactions.

Comparación Con Compuestos Similares

VANOL vs. BINOL

BINOL (1,1′-bi-2-naphthol) is a prototypical chiral ligand, but VANOL’s 2,2′-bi-1-naphthol architecture confers distinct advantages:

- Catalytic Performance: In aziridination reactions, (S)-VANOL achieves 91% enantiomeric excess (ee) compared to BINOL’s 22% ee under identical conditions . This superiority stems from VANOL’s preorganized chiral pocket, which enhances substrate binding and transition-state control.

- Substituent Effects: While BINOL’s activity is maximized with 3,3′-substituents, VANOL’s "hot spot" resides at the 7,7′-positions. For instance, 7,7′-di-tert-butyl VANOL boosts asymmetric induction by 10% ee compared to unmodified VANOL, a feature absent in BINOL derivatives .

- Fluorescence Assays: In enantiomeric excess determination, BINOL-based receptors exhibit lower residual standard deviation (1.4%) than VANOL (2.3%), suggesting BINOL’s higher precision in certain analytical applications .

VANOL vs. VAPOL

VAPOL (vaulted 3,3′-biphenanthrol) shares VANOL’s vaulted structure but differs in substitution patterns:

- Turnover Efficiency: VANOL demonstrates ~4× higher turnover numbers than VAPOL in aziridination reactions, maintaining complete conversion even at 0.25 mol% catalyst loading .

- Steric and Electronic Tuning: Both ligands exhibit similar induction (±1% ee) in boroxinate-catalyzed reactions. However, VANOL’s 7,7′-substituents (e.g., tert-butyl groups) enhance enantioselectivity (97% ee vs.

VANOL vs. BINOL in Lanthanide Complexes

VANOL-supported lanthanide complexes exhibit superior chiroptical properties. For example, (VANOL)₃ErNa₃ achieves a dissymmetry factor (|glum| = 0.64) at 1550 nm, significantly higher than BINOL analogues (|glum| ≈ 0.2). This arises from VANOL’s reduced geometric distortion around the metal center, enabling stronger circularly polarized luminescence .

Data Tables

Table 1. Comparative Catalytic Performance in Aziridination

| Ligand | Yield (%) | cis:trans Ratio | ee (%) | Turnovers (mol%<sup>−1</sup>) |

|---|---|---|---|---|

| (R)-BINOL | 72 | 19:1 | 22 | 0.5 |

| This compound | 77 | >50:1 | 91 | 4.0 |

| 7,7′-di-t-Bu VANOL | 87 | 20:1 | 97 | 4.5 |

| (R)-VAPOL | 80 | 30:1 | 96 | 1.0 |

Data sourced from aziridination of imines under boroxinate conditions

Table 2. Substituent Impact on VANOL’s Asymmetric Induction

Key Research Findings

Positional Sensitivity: Modifications at VANOL’s 7,7′-positions enhance enantioselectivity, whereas 4,4′-substituents disrupt catalysis. This contrasts with BINOL, where 3,3′-substituents are critical .

Mechanistic Insights: VANOL’s boroxinate catalysts operate via a preorganized chiral cavity, minimizing background reactions seen in BINOL systems .

Broad Applicability: VANOL derivatives excel in diverse reactions, including Ugi-type multicomponent reactions and hydroformylations, often outperforming VAPOL in yield and stereocontrol .

Actividad Biológica

(S)-Vanol, also known as (S)-3,3'-Diphenyl-2,2'-bi(1-naphthol), is a chiral organic compound that has garnered attention for its significant biological activities and applications in asymmetric synthesis. This article provides an in-depth examination of the biological activity of this compound, including its therapeutic potential, catalytic roles, and relevant case studies.

Chemical Structure and Properties

This compound consists of two naphthol units linked by a biphenyl core, characterized by its specific chiral configuration. The compound is primarily utilized as a ligand in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure compounds. Its high purity (typically over 96%) enhances its value in various chemical applications.

Biological Activities

This compound has been studied for several biological activities, particularly its anti-inflammatory and anticancer properties. The following sections detail these activities along with relevant research findings.

Anti-inflammatory Activity

Research indicates that this compound and its derivatives exhibit potential anti-inflammatory effects. For instance, studies have demonstrated that certain derivatives can inhibit inflammatory mediators, contributing to their therapeutic efficacy. A systematic investigation into the structure-activity relationship (SAR) of these derivatives has shown that modifications at specific positions on the naphthalene core can enhance their anti-inflammatory properties .

Anticancer Activity

This compound has also been explored for its anticancer properties. In one study, it was found to significantly inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The compound's effectiveness was attributed to its ability to modulate various signaling pathways involved in cancer progression .

Case Study 1: Enantioselective Catalysis in Drug Development

A notable application of this compound is in enantioselective catalysis for drug synthesis. In a study focused on the total synthesis of natural products, this compound was utilized as a chiral ligand to facilitate Diels-Alder reactions. The results showed that using this compound led to high yields and enantioselectivities, demonstrating its effectiveness in generating complex molecules with desired stereochemistry .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Diels-Alder Reaction | 98 | 85 |

| Asymmetric Epoxidation | 100 | >99 |

Case Study 2: Liquid-Liquid Extraction of Amino Alcohols

Another study investigated the use of this compound-derived phosphoric acids for the enantioselective extraction of amino alcohols. The results indicated that this compound effectively extracted specific enantiomers with notable selectivity, showcasing its potential in chiral resolution processes .

| Amino Alcohol | Enantiomeric Excess (%) | Selectivity Ratio |

|---|---|---|

| Phenylalaninol | 8 | 1.5 |

| Trans-1-amino-2-indanol | 37 | 7.2 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Computational studies using density functional theory (DFT) have provided insights into the binding modes and interactions between this compound and its targets, elucidating the mechanisms underlying its biological effects .

Q & A

Basic Research Questions

Q. What are the key advantages of using (S)-Vanol over BINOL in enantioselective catalysis?

- This compound demonstrates superior fluorescence response magnitude (Δ fluorescence) compared to BINOL, enabling more sensitive detection of enantiomeric excess (ee) in chiral amines, amino alcohols, and diols. This is critical for high-throughput screening, where this compound-based assays show higher signal-to-noise ratios . Additionally, in asymmetric synthesis (e.g., chloramphenicol production), this compound achieves higher stereoselectivity (91% ee vs. BINOL’s 22% ee) due to its structural rigidity and enhanced substrate binding .

Q. How should researchers calibrate fluorescence-based assays using this compound for ee determination?

- Calibration requires preparing standard mixtures spanning -100% to +100% ee. For example, in a 24-replicate setup, validation samples (15 distinct ee values) and unknowns are analyzed on the same plate. Fluorescence intensity is measured under ambient conditions, with background fluorescence normalized (5–10% of maximum). Technical replicates (e.g., 24 repetitions per sample) ensure reproducibility, and data should include averages, standard deviations, and coefficients of variation .

Q. What methodological steps ensure reliable synthesis of this compound-derived catalysts?

- Key steps include:

- Purification : Crystallization to enhance ee (e.g., 99% ee after recrystallization of VAPOL derivatives) .

- Characterization : Circular dichroism (CD) spectroscopy to confirm chiroptical properties and steric effects (e.g., naphthyl substituents reduce helicity in bulky derivatives) .

- Validation : Comparative testing against BINOL in catalytic reactions (e.g., oxidation of vanillyl alcohol) to confirm superior activity .

Advanced Research Questions

Q. How can researchers optimize charge carrier dynamics in this compound-mediated photocatalytic systems?

- In TiO₂–CdS hybrid systems under visible light, this compound oxidation initiates hole-driven deprotonation, generating protons for HMF hydrogenation. To optimize:

- Interface Design : Schottky junctions between CdS and TiO₂ enhance electron transfer (confirmed via XPS and transient absorption spectroscopy) .

- Reaction Conditions : Control light intensity (100 mW cm⁻²), temperature (25°C), and reactant ratios (HMF:Vanol = 1:5) to balance oxidation/hydrogenation rates .

- Electrochemical Profiling : Use cyclic voltammetry to compare oxidation potentials (e.g., Vanol: 1.9 V vs. HMF: higher potential) to avoid competing side reactions .

Q. How should contradictory data on chiroptical properties of this compound derivatives be resolved?

- Discrepancies in gabs values (e.g., VAPOL vs. Vanol derivatives) arise from steric hindrance and substituent size. To address:

- Systematic Replication : Repeat experiments with controlled substituent variations (e.g., naphthyl vs. phenyl groups) .

- Error Analysis : Report instrument-specific uncertainties (e.g., CD spectrometer calibration) and statistical thresholds (e.g., p < 0.05 via ANOVA) .

- Data Transparency : Share raw fluorescence/CD spectra and processing algorithms to enable independent validation .

Q. What experimental designs minimize bias in comparative studies of this compound and BINOL?

- Blinded Testing : Assign catalysts randomly to reaction batches to eliminate observer bias .

- Cross-Validation : Use both fluorescence assays (for ee sensitivity) and HPLC (for absolute configuration) to confirm results .

- Power Analysis : Pre-determine sample sizes (e.g., n ≥ 15 ee values) to ensure statistical significance in stereoselectivity comparisons .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanistic role in asymmetric catalysis?

- Apply the PICO Framework :

- Population : Chiral catalysts.

- Intervention : this compound ligand systems.

- Comparison : BINOL/VAPOL derivatives.

- Outcome : Enantioselectivity (% ee), reaction yield.

Q. What statistical methods are appropriate for analyzing this compound’s catalytic performance?

- Factorial ANOVA : To assess interaction effects between variables (e.g., temperature, catalyst loading) on ee and yield .

- Error Propagation : Quantify uncertainties in ee calculations from fluorescence data using the formula:

where = sample fluorescence, = background .

Q. Data Reporting & Reproducibility

Q. What metadata is critical when publishing this compound-related studies?

- Sampling Protocols : Describe subsampling methods (e.g., incremental milling to minimize heterogeneity) .

- Instrumentation : Specify fluorescence spectrophotometer models (e.g., excitation/emission wavelengths) and CD spectrometer settings .

- Raw Data : Include .csv files of fluorescence intensities, ee calibration curves, and statistical code (e.g., R/Python scripts) .

Q. How to ensure reproducibility in this compound-based catalytic studies?

- Detailed Workflows : Provide step-by-step protocols (e.g., “10 mg catalyst, 50 mmol HMF, 5 mL acetonitrile, 6 h reaction”) .

- Reagent Purity : Report supplier, batch number, and purity grades (e.g., ≥99% for Vanol) .

- Negative Controls : Include experiments without Vanol or HMF to confirm no background interference .

Propiedades

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.